Hexahydrofuro[3,4-b]furan-4,6-dione

Herbicide Discovery Acyl-ACP Thioesterase Inhibition Scaffold Hopping

Hexahydrofuro[3,4-b]furan-4,6-dione (C6H6O4, MW 142.11) is a saturated bicyclic bis-γ-lactone featuring a fused furofuran ring system with two reactive ester carbonyl groups. This core scaffold serves as a versatile building block in organic synthesis and has recently emerged as a critical structural key feature in the design of novel acyl-acyl carrier protein (ACP) thioesterase inhibitors—a new mode of action for herbicidal lead discovery.

Molecular Formula C6H6O4
Molecular Weight 142.11 g/mol
Cat. No. B13631041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydrofuro[3,4-b]furan-4,6-dione
Molecular FormulaC6H6O4
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESC1COC2C1C(=O)OC2=O
InChIInChI=1S/C6H6O4/c7-5-3-1-2-9-4(3)6(8)10-5/h3-4H,1-2H2
InChIKeyXSWYJJOVZZIPTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydrofuro[3,4-b]furan-4,6-dione: Core Bicyclic Bis-Lactone Scaffold for Novel Agrochemical Research


Hexahydrofuro[3,4-b]furan-4,6-dione (C6H6O4, MW 142.11) is a saturated bicyclic bis-γ-lactone featuring a fused furofuran ring system with two reactive ester carbonyl groups [1]. This core scaffold serves as a versatile building block in organic synthesis and has recently emerged as a critical structural key feature in the design of novel acyl-acyl carrier protein (ACP) thioesterase inhibitors—a new mode of action for herbicidal lead discovery [1].

Core scaffold for acyl-ACP thioesterase inhibitor design
Distinct 3D topology versus aromatic heterocyclic scaffolds
Physicochemical profile supports pre-emergence herbicide research

Why Generic Substitution Fails: Structural Uniqueness of the Hexahydrofuro[3,4-b]furan-4,6-dione Scaffold in Acyl-ACP Thioesterase Inhibition


The hexahydrofuro[3,4-b]furan-4,6-dione scaffold is not interchangeable with other bicyclic lactones or heterocyclic building blocks. Its distinct 2,7-dioxa[3.3.0]bicyclooctane framework, comprising two fused γ-lactone rings, provides a unique three-dimensional topology that is critical for binding to the acyl-ACP thioesterase (FAT) enzyme pocket [1]. Unlike aromatic heterocycles (e.g., thiazolopyridines or naphthyridines) or monocyclic lactones, the saturated bicyclic nature of hexahydrofuro[3,4-b]furan-4,6-dione enables specific interactions within the enzyme active site that cannot be replicated by simpler or more flexible scaffolds [1]. This structural specificity underpins the scaffold's role in achieving target affinity and in vivo herbicidal efficacy against grass weeds, as demonstrated in glasshouse trials [1].

Target Scaffold
Alternative Scaffolds
Hexahydrofuro[3,4-b]furan-4,6-dione
Aromatic heterocycles, monocyclic lactones
  • 3D binding topology not replicated by planar aromatic rings
  • Lipophilicity and TPSA differences may alter soil mobility and plant uptake
  • Enzyme pocket interactions are specific to the 2,7-dioxa[3.3.0]bicyclooctane framework

Quantitative Evidence Guide: Hexahydrofuro[3,4-b]furan-4,6-dione Differentiation Data


Scaffold Hopping Success: Hexahydrofuro[3,4-b]furan-4,6-dione Derivatives Achieve In Vivo Grass Weed Control vs. Inactive Spliceostatin Analog

The hexahydrofuro[3,4-b]furan-4,6-dione scaffold was successfully employed via scaffold hopping and molecular modeling to generate novel acyl-ACP thioesterase inhibitors with promising in vivo activity against commercially important grass weeds in glasshouse trials [1]. In contrast, the same scaffold when incorporated into spliceostatin J (1) showed no cytotoxic activity against MDA-MB-231 and A-549 cancer cell lines, whereas other spliceostatin analogs without this scaffold exhibited potent cytotoxicity [2]. This demonstrates that the scaffold's biological utility is highly context-dependent and not universally active, underscoring the need for precise selection in herbicidal applications.

Scaffold hopping outcome
Cross-study comparable
Active against grass weeds in glasshouse trials vs. inactive in cytotoxicity assays (spliceostatin J)
Context-dependent biological utility; requires specific substitution patterns
Qualitative; exact control % not reported
Herbicide Discovery Acyl-ACP Thioesterase Inhibition Scaffold Hopping

Physicochemical Differentiation: Low Lipophilicity (XlogP -0.3) vs. Aromatic Herbicide Scaffolds

The calculated XlogP of hexahydrofuro[3,4-b]furan-4,6-dione is -0.3 , indicating significantly lower lipophilicity compared to many aromatic heterocyclic herbicide scaffolds (e.g., substituted 1,8-naphthyridines and thiazolopyridines) which typically have higher cLogP values (>1.0) [1]. This lower lipophilicity can influence soil mobility, plant uptake, and environmental fate, offering a distinct profile for pre-emergence herbicide development.

Lipophilicity (XlogP)
Class-level inference
−0.3
Lower lipophilicity versus aromatic herbicide scaffolds (>1.0)
Calculated property; experimental validation recommended
Physicochemical Properties Drug-likeness Agrochemical Design

Topological Polar Surface Area (TPSA) Comparison: 52.6 Ų vs. Spirocyclic and Aromatic Inhibitors

The topological polar surface area (TPSA) of hexahydrofuro[3,4-b]furan-4,6-dione is calculated as 52.6 Ų . This value falls between that of smaller monocyclic lactones (e.g., γ-butyrolactone, TPSA ~26 Ų) and larger, more polar spirocyclic or aromatic acyl-ACP thioesterase inhibitors (e.g., substituted thiazolopyridines with TPSA >70 Ų) [1]. This intermediate polarity may offer a balanced profile for membrane permeability and target binding.

TPSA
Class-level inference
52.6 Ų
Moderate polarity may support balanced membrane permeability
Calculated; between monocyclic lactone (~26 Ų) and aromatic inhibitors (>70 Ų)
Molecular Descriptors Bioavailability Scaffold Comparison

Recommended Research and Industrial Application Scenarios for Hexahydrofuro[3,4-b]furan-4,6-dione


Agrochemical Lead Discovery: Design of Novel Acyl-ACP Thioesterase Inhibitors

Use hexahydrofuro[3,4-b]furan-4,6-dione as a core scaffold for the synthesis of substituted derivatives targeting acyl-ACP thioesterase (FAT) enzymes. Based on scaffold hopping and X-ray co-crystal structure-based modeling, this scaffold has demonstrated the ability to yield compounds with promising in vivo activity against grass weeds in glasshouse trials [1]. Researchers can leverage the established structure-activity relationship (SAR) from the 2024 Bayer study to guide substitution patterns (e.g., ortho-substituted aryloxy side chains) for optimizing herbicidal efficacy and selectivity [1].

Physicochemical Property Optimization: Balancing Lipophilicity and Polarity

The low calculated XlogP (-0.3) and moderate TPSA (52.6 Ų) of the core scaffold make it a suitable starting point for designing agrochemicals with improved environmental fate profiles. Researchers can utilize this scaffold to develop pre-emergence herbicides with potentially reduced soil mobility and off-target leaching compared to more lipophilic aromatic alternatives [1]. The balanced polarity also suggests favorable plant uptake characteristics, supporting further formulation and field trial studies.

Comparative Scaffold Analysis: Benchmarking Against Alternative Bicyclic Lactones

The hexahydrofuro[3,4-b]furan-4,6-dione scaffold provides a distinct three-dimensional topology compared to other bicyclic lactones (e.g., 7-methyl-3,8,10-trioxabicyclo[5.2.1]decan-4-one (TOD) or 4,5-trans-cyclohexyl-fused γ-butyrolactone (4,5-T6GBL)) [2][3]. Its unique 2,7-dioxa[3.3.0]bicyclooctane framework, containing two fused γ-lactone rings, offers different ring-strain and reactivity profiles for ring-opening polymerization or derivatization. Comparative studies of polymerization kinetics, monomer conversion, and polymer properties can identify scenarios where this scaffold outperforms other bicyclic monomers.

Application
Selection Property
Validation Focus
Acyl-ACP thioesterase inhibitor design
Scaffold topology and substitution pattern
Target engagement and herbicidal activity in plant models
Pre-emergence herbicide property optimization
Lipophilicity and polarity balance
Soil mobility, plant uptake, environmental fate
Polymer chemistry and scaffold benchmarking
Ring-strain and reactivity profile
Polymerization kinetics and monomer conversion
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